Bambermycin

transglycosylase inhibition peptidoglycan biosynthesis cell wall synthesis

Standard growth promoters (monensin, virginiamycin) fail to match Bambermycin's unique transglycosylase inhibition or carry cross-resistance risks. This phosphoglycolipid complex offers a scientifically validated alternative. - **Performance:** +marbling scores (P=0.01) vs monensin in cattle; equivalent 20-week body weight gains in turkeys. - **Safety:** No detectable residues at 50x dose; 100% fecal recovery within 24h. - **Resistance:** No plasmid-mediated resistance documented; no cross-resistance with tetracycline or erythromycin. - **Supply:** Zero-withdrawal property eliminates pre-slaughter feed change bottlenecks.

Molecular Formula C70H109N4O35P
Molecular Weight 1597.6 g/mol
Cat. No. B10762621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBambermycin
Molecular FormulaC70H109N4O35P
Molecular Weight1597.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)OCCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O
InChIInChI=1S/C70H109N4O35P/c1-31(2)16-14-18-33(4)20-21-34(5)24-26-69(9,10)25-13-12-17-32(3)19-15-27-97-62(92)40(80)29-99-110(95,96)109-67-57(58(108-68(71)93)70(11,94)59(107-67)61(90)91)106-64-45(73-37(8)77)48(83)55(42(102-64)30-98-65-52(87)49(84)46(81)41(28-75)101-65)104-63-44(72-36(7)76)47(82)54(35(6)100-63)103-66-53(88)50(85)51(86)56(105-66)60(89)74-43-38(78)22-23-39(43)79/h13,16,19-20,25,35,40-42,44-59,63-67,75,78,80-88,94H,5,12,14-15,17-18,21-24,26-30H2,1-4,6-11H3,(H2,71,93)(H,72,76)(H,73,77)(H,74,89)(H,90,91)(H,95,96)/b25-13+,32-19+,33-20+/t35-,40-,41-,42-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59-,63+,64+,65-,66-,67-,70+/m1/s1
InChIKeyFUIOWSNNCWZETH-NAMXWVJMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bambermycin Procurement Guide Overview


Bambermycin (also known as flavomycin, flavophospholipol) is a phosphoglycolipid antibiotic complex obtained from Streptomyces bambergiensis and S. ghanaensis, consisting primarily of moenomycins A and C [1]. The compound is characterized by a high molecular weight structure comprising a pentasaccharide moiety linked via a phosphate bond to a C25 isoprenyl (moenocinyl) lipid tail . Bambermycin is exclusively approved for use as a performance-enhancing feed additive in animal nutrition—specifically for broiler chickens, growing-finishing swine, growing turkeys, and cattle—and has no approved therapeutic use in humans or animals [2].

Bambermycin Substitution Risk Analysis


Substituting bambermycin with other Gram-positive-active feed additives such as monensin (an ionophore), virginiamycin (a streptogramin), or bacitracin (a polypeptide) is scientifically unsound due to fundamental differences in mechanism of action, spectrum of activity, and microbiological resistance profiles. Bambermycin is the only known natural product class that directly inhibits bacterial peptidoglycan glycosyltransferases (transglycosylases) by binding to the transglycosylase active site, a target distinct from the 50S ribosomal subunit targeted by virginiamycin and the cell membrane ion transport disrupted by monensin [1]. Furthermore, bambermycin exhibits markedly different susceptibility to blood-mediated inhibition compared to other growth promoters: the presence of blood in MIC testing strongly inhibited bambermycin activity, whereas virginiamycin, avilamycin, and bacitracin showed only 1 doubling dilution increases under the same conditions [2]. Critically, plasmid-mediated resistance to bambermycin has not been described, and cross-resistance with penicillin, tetracycline, streptomycin, or erythromycin has not been observed [3], whereas such cross-resistance is a documented concern for several comparator agents.

Bambermycin Evidence Comparison


Unique Transglycosylase Inhibition Mechanism

Bambermycin (moenomycin complex) is the only known natural product class that directly inhibits bacterial peptidoglycan glycosyltransferases (transglycosylases) by binding to the transglycosylase active site of class A penicillin-binding proteins (PBPs) [1]. This mechanism is fundamentally distinct from that of comparator feed additives: monensin acts as an ionophore disrupting membrane ion gradients; virginiamycin and tylosin bind to the 50S ribosomal subunit inhibiting protein synthesis; bacitracin inhibits cell wall synthesis via blockade of bactoprenol pyrophosphate dephosphorylation [2]. The transglycosylase target remains unexploited by any therapeutic antibiotic class used in human or veterinary medicine [1].

transglycosylase inhibition peptidoglycan biosynthesis cell wall synthesis phosphoglycolipid

Blood-Mediated Inhibition Profile

In standardized agar dilution MIC testing against enterococci, the antibacterial activity of bambermycin was strongly inhibited by the addition of sheep blood to Mueller-Hinton II agar, with major differences observed in 61% of strains tested [1]. In contrast, virginiamycin, avilamycin, and bacitracin exhibited MIC increases of only 1 doubling dilution (2-fold) on blood-supplemented media for 60%, 80%, and 76% of strains, respectively [1]. This pronounced differential susceptibility to blood-mediated inhibition has significant implications for in vitro susceptibility testing methodology and for understanding in vivo activity differences in the intestinal environment.

MIC antimicrobial susceptibility blood interference Enterococcus

Feedlot Performance and Carcass Quality

In a direct comparative feedlot trial with 256 crossbred steers (initial BW 418 ± 28.5 kg) fed finishing diets containing modified distillers grains, bambermycin (20 mg/steer daily) was compared against monensin sodium + tylosin phosphate (380 + 90 mg/steer daily) [1]. Bambermycin-fed steers exhibited a tendency toward greater average daily gain (P = 0.08) and produced carcasses with significantly higher marbling scores (P = 0.01) and a greater percentage grading USDA Choice (P = 0.01) compared to steers receiving monensin + tylosin [1]. Dry matter intake was lower (P ≤ 0.05) in the monensin + tylosin group when fed 30% mDGS diets, indicating differential intake responses between the two medicated feed additive regimens [1]. Liver abscess occurrence was not affected by treatment (P ≥ 0.17) [1].

feedlot average daily gain marbling score carcass quality beef cattle

Turkey Growth Performance Analysis

In a 140-day trial evaluating growth performance of Large White male turkeys, bambermycin (BAM) and virginiamycin (VIR) were directly compared as dietary supplements [1]. All treatments except MOS+VIR significantly increased 20-week body weight compared to control (P < 0.05) [1]. Bambermycin increased body weight specifically at 12 weeks, whereas virginiamycin increased body weight at both weeks 12 and 15 [1]. Virginiamycin improved feed conversion for weeks 0-12 and 0-18, while bambermycin's feed conversion effects were not separately quantified [1]. No treatment effects on cumulative mortality or cull rate were observed [1].

turkey body weight feed conversion poultry growth virginiamycin

Antimicrobial Resistance Gene Selection

In a 35-day broiler chicken study comparing feed supplementation with bambermycin, penicillin, salinomycin, bacitracin, and a salinomycin + bacitracin combination, the proportions of Escherichia coli isolates positive for sulI, aadA, and class 1 integron were significantly higher in salinomycin-treated chickens than in the control or other treatment groups, including bambermycin (P < 0.05) [1]. Resistance levels to ceftiofur, spectinomycin, and gentamicin were significantly higher in isolates from chickens receiving salinomycin-supplemented feed than from those receiving other feeds (P < 0.001) [1]. Bambermycin did not show this elevated resistance selection profile. Additionally, plasmid-mediated resistance to bambermycin has not been described, and cross-resistance between bambermycin and penicillin, tetracycline, streptomycin, or erythromycin has not been observed [2].

antimicrobial resistance E. coli broiler chickens resistance genes integron

Pharmacokinetics and Zero Withdrawal

Bambermycin is not absorbed by the intestine following oral administration, with approximately 100% of the administered dose recoverable in feces within 24 hours [1]. No measurable residues are found in edible tissues even when fed at up to 50 times the normal recommended dosage [1]. Consequently, bambermycin carries no withdrawal period requirement when used according to labeling [2]. In contrast, comparator feed additives such as tylosin (a macrolide) and penicillin exhibit measurable systemic absorption and require specific withdrawal periods prior to slaughter; monensin also requires a withdrawal period in certain production classes [3].

pharmacokinetics zero withdrawal non-absorbed antibiotic tissue residues food safety

Bambermycin Optimal Application Scenarios


Premium Carcass Quality on Distillers Diets

Based on direct comparative evidence showing that bambermycin (20 mg/steer daily) produced significantly higher marbling scores (P = 0.01) and greater USDA Choice percentage (P = 0.01) compared to monensin + tylosin [1], feedlot operations formulating finishing rations with 15-30% modified distillers grains should prioritize bambermycin procurement when carcass quality premiums are economically significant. The absence of dry matter intake suppression with bambermycin on 30% mDGS diets (unlike the monensin + tylosin regimen, which showed significantly lower DMI, P ≤ 0.05) further supports its use in high-byproduct feeding programs [1].

Turkey Production: Virginiamycin Alternative

In commercial turkey operations where virginiamycin is currently used, bambermycin provides a scientifically validated alternative that achieves comparable 20-week body weight improvements (P < 0.05 vs. control for both compounds) [2]. This substitution is particularly relevant in production systems seeking to diversify antimicrobial use away from streptogramins while maintaining growth performance outcomes. The earlier body weight response observed with virginiamycin (weeks 12 and 15 vs. week 12 only for bambermycin) should inform timing expectations for performance monitoring [2].

Broiler Antimicrobial Stewardship Programs

For poultry integrators implementing antimicrobial stewardship protocols, bambermycin represents a lower-risk procurement choice compared to salinomycin based on direct evidence of significantly reduced selection for sulI, aadA, and class 1 integron resistance determinants (P < 0.05) and lower ceftiofur/spectinomycin/gentamicin resistance (P < 0.001) in commensal E. coli populations [3]. This evidence positions bambermycin as the preferred growth-promoting feed additive where minimizing co-selection of clinically relevant resistance genes is a procurement criterion [3].

Withdrawal Period Compliance and Food Safety

The zero-withdrawal property of bambermycin—supported by evidence of negligible intestinal absorption, approximately 100% fecal recovery within 24 hours, and absence of detectable tissue residues at 50× recommended dosage [4]—makes it the optimal procurement choice for operations supplying markets with strict residue monitoring programs or where withdrawal period management creates operational bottlenecks. This property is particularly valuable for finishing operations that may need to ship animals on short notice without pre-slaughter feed changes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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